N'-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide
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Overview
Description
N-[(E)-[(2-BROMOPHENYL)METHYLIDENE]AMINO]PYRIDINE-2-CARBOXIMIDAMIDE is a Schiff base compound known for its unique structural properties and potential applications in various fields of scientific research. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a bromophenyl group and a pyridine-2-carboximidamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of N-[(E)-[(2-BROMOPHENYL)METHYLIDENE]AMINO]PYRIDINE-2-CARBOXIMIDAMIDE typically involves the condensation reaction between 2-bromobenzaldehyde and pyridine-2-carboximidamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[(E)-[(2-BROMOPHENYL)METHYLIDENE]AMINO]PYRIDINE-2-CARBOXIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[(E)-[(2-BROMOPHENYL)METHYLIDENE]AMINO]PYRIDINE-2-CARBOXIMIDAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to form stable complexes with metal ions can enhance its biological activity.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that Schiff base compounds can exhibit cytotoxic activity against cancer cells.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-[(2-BROMOPHENYL)METHYLIDENE]AMINO]PYRIDINE-2-CARBOXIMIDAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The specific pathways involved depend on the nature of the target and the type of interaction.
Comparison with Similar Compounds
N-[(E)-[(2-BROMOPHENYL)METHYLIDENE]AMINO]PYRIDINE-2-CARBOXIMIDAMIDE can be compared with other Schiff base compounds, such as:
N-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: This compound features a dimethoxyphenyl group and a biphenyl moiety, which contribute to its unique structural and chemical properties.
N-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE:
Properties
Molecular Formula |
C13H11BrN4 |
---|---|
Molecular Weight |
303.16 g/mol |
IUPAC Name |
N'-[(E)-(2-bromophenyl)methylideneamino]pyridine-2-carboximidamide |
InChI |
InChI=1S/C13H11BrN4/c14-11-6-2-1-5-10(11)9-17-18-13(15)12-7-3-4-8-16-12/h1-9H,(H2,15,18)/b17-9+ |
InChI Key |
INAFSABRTRBJQC-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(/C2=CC=CC=N2)\N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(C2=CC=CC=N2)N)Br |
Origin of Product |
United States |
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